molecular formula C9H11NO B132346 3-Pyridinebutanal CAS No. 145912-93-2

3-Pyridinebutanal

Cat. No.: B132346
CAS No.: 145912-93-2
M. Wt: 149.19 g/mol
InChI Key: LGCBVEQNSDSLIH-UHFFFAOYSA-N
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Description

3-Pyridinebutanal: is an organic compound that belongs to the class of butanals, which are aldehydes with a four-carbon chain. This compound features a pyridine ring attached to the fourth carbon of the butanal chain. The presence of the pyridine ring imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinebutanal can be achieved through several methods. One common approach involves the reaction of pyridine with butanal under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinebutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-Pyridin-3-ylbutanoic acid.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to produce 4-Pyridin-3-ylbutanol.

    Substitution: The pyridine ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms into the ring.

Major Products Formed:

    Oxidation: 4-Pyridin-3-ylbutanoic acid

    Reduction: 4-Pyridin-3-ylbutanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

3-Pyridinebutanal has significant applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable intermediate in the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop potential therapeutic agents targeting specific enzymes and receptors. Additionally, its unique structure makes it a useful building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Pyridinebutanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 3-succinoylsemialdehyde-pyridine dehydrogenase, which converts it to 4-Pyridin-3-ylbutanoate. This enzymatic reaction plays a crucial role in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a versatile intermediate in various chemical transformations and applications.

Biological Activity

3-Pyridinebutanal, a compound featuring a pyridine ring and an aldehyde functional group, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which contributes to its pharmacological properties. The molecular formula is C8H9NC_8H_9N with a molecular weight of approximately 135.16 g/mol. Its structure can be represented as follows:

Structure C5H4NC4H7CHO\text{Structure }\text{C}_5\text{H}_4\text{N}-\text{C}_4\text{H}_7\text{CHO}

The presence of the pyridine moiety often enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that some compounds demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus16 µg/mL
This compoundS. pneumoniae32 µg/mL
Other Pyridine Deriv.E. faecalis8 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can interact with receptors that regulate immune responses, potentially modulating their activity.
  • Biofilm Disruption : Some studies suggest that pyridine derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .

Case Studies and Clinical Implications

A notable case study involved the use of a pyridine derivative similar to this compound in treating bacterial infections resistant to conventional antibiotics. The study reported significant improvements in infection control and reduced inflammatory responses in treated subjects . This highlights the potential for this compound as an alternative therapeutic agent.

Properties

IUPAC Name

4-pyridin-3-ylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBVEQNSDSLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452025
Record name 4-pyridin-3-ylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145912-93-2
Record name 3-Pyridinebutanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-pyridin-3-ylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINEBUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (7.8 mmol) of acetal 157 in 10.0 mL of THF and 10.0 mL of 4N HCl was stirred overnight at room temperature and was then neutralized by the slow addition of solid NaHCO3. The reaction mixture was extracted with ethyl acetate, dried over MgSO4 and concentrated to yield 1.1 g of the aldehyde 158. 1H NMR consistent with structure.
Name
acetal
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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